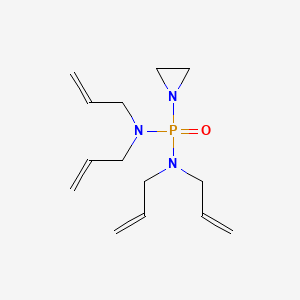
Phosphine oxide, (1-aziridinyl)bis(diallylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aziridinyl)bis(diallylamino)phosphine oxide is a chemical compound with the molecular formula C14H24N3OP. It is known for its unique structure, which includes an aziridine ring and diallylamino groups attached to a phosphine oxide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aziridinyl)bis(diallylamino)phosphine oxide typically involves the reaction of aziridine with diallylamine in the presence of a phosphine oxide precursor. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (1-Aziridinyl)bis(diallylamino)phosphine oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
(1-Aziridinyl)bis(diallylamino)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aziridine and diallylamino derivatives.
Scientific Research Applications
(1-Aziridinyl)bis(diallylamino)phosphine oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Aziridinyl)bis(diallylamino)phosphine oxide involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify biological molecules. The diallylamino groups can also participate in various chemical interactions, contributing to the compound’s overall reactivity and effects .
Comparison with Similar Compounds
Similar Compounds
Azetidines: These compounds have a similar four-membered ring structure but differ in their reactivity and stability.
Diazines: Six-membered heterocyclic compounds with two nitrogen atoms, used in various pharmacological applications
Uniqueness
(1-Aziridinyl)bis(diallylamino)phosphine oxide is unique due to its combination of an aziridine ring and diallylamino groups attached to a phosphine oxide core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
58588-69-5 |
|---|---|
Molecular Formula |
C14H24N3OP |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-[aziridin-1-yl-[bis(prop-2-enyl)amino]phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C14H24N3OP/c1-5-9-15(10-6-2)19(18,17-13-14-17)16(11-7-3)12-8-4/h5-8H,1-4,9-14H2 |
InChI Key |
NMMIEUPRUWNDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)P(=O)(N1CC1)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















